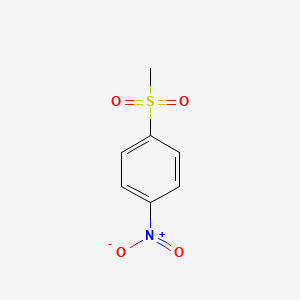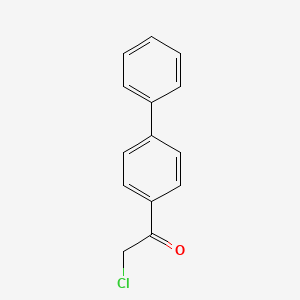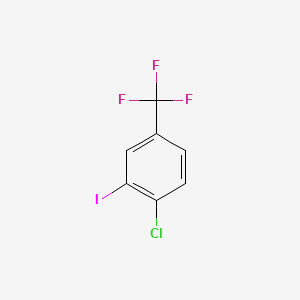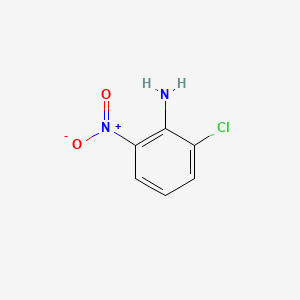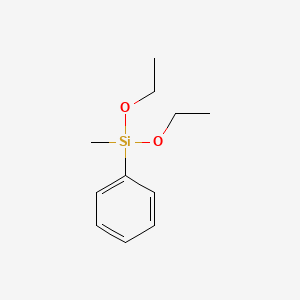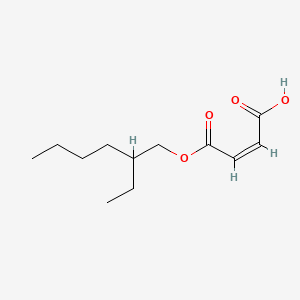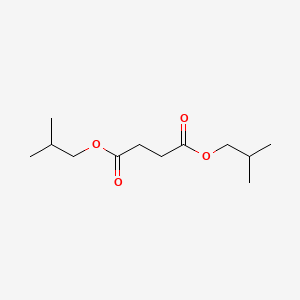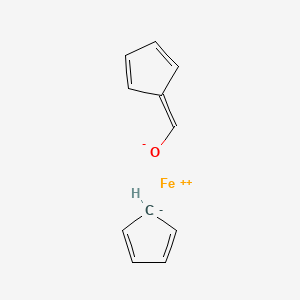
Ferrocenecarboxaldehyde
Vue d'ensemble
Description
Ferrocenecarboxaldehyde (FCA) is an organometallic compound that is widely used in scientific research and laboratory experiments. It is a colorless and odorless liquid that is composed of ferrocene, a cyclopentadienyl-based ligand, and aldehyde. FCA is a versatile compound that is used in various applications, such as organic synthesis, catalysis, and biochemistry. It is also used for its unique properties, such as its high reactivity, low toxicity, and its ability to act as a reducing agent.
Applications De Recherche Scientifique
1. Environmental Applications
Ferrocenecarboxaldehyde shows potential in environmental applications. Arshadi et al. (2013) report its use in removing methyl orange from aqueous solutions when heterogenized over nano-size SiO2–Al2O3 mixed-oxides. This study highlights its effectiveness as an adsorbent due to the active sites formed by Fe3+ ions at the surface of the nano-adsorbent, contributing to the spontaneous and endothermic nature of the adsorption process (Arshadi, Vahid, Salvacion, & Soleymanzadeh, 2013).
2. Catalysis
In catalysis, Zhang et al. (2018) describe how ferrocenecarboxaldehyde can be used to modify iron-based metal-organic frameworks (MOFs), enhancing their ability to activate Oxone for pollutant degradation in water. This modification provides more catalytic sites for Oxone activation, making it a promising catalyst for environmental applications (Zhang, Yang, Tong, & Lin, 2018).
3. Biosensors
Ferrocenecarboxaldehyde is also utilized in the development of biosensors. Yang et al. (2007) synthesized ferrocene-branched chitosan derivatives using ferrocenecarboxaldehyde, which demonstrated excellent redox activity and efficiency in immobilizing glucose oxidase (GOD) on electrodes. This development is significant for creating reagentless glucose biosensors (Yang, Zhou, & Sun, 2007).
4. Organometallic Chemistry
Ferrocenecarboxaldehyde plays a role in organometallic chemistry as well. García et al. (2007) developed a high-yielding route to synthesize racemic 2-substituted ferrocenecarboxaldehydes, providing a straightforward method for creating various ferrocene derivatives (García, Moyano, & Rosół, 2007).
5. DNA Research
In DNA research, Xu et al. (2000) used a ferrocenecarboxaldehyde labeled DNA probe to study DNA damage and protection. This innovative approach utilized the electrochemically active reagent for binding to DNA and enabled the detection of DNA damage and protection efficiency (Xu, Cai, He, & Fang, 2000).
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5,7H;1-5H;/q;-1;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWFKXVSWQSSAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C[O-])C=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FeO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrocenecarboxaldehyde (8CI) | |
CAS RN |
12093-10-6 | |
| Record name | Ferrocenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012093106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



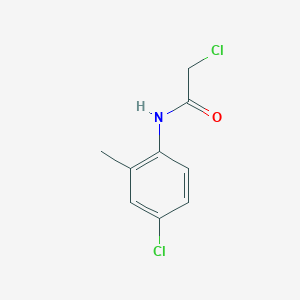
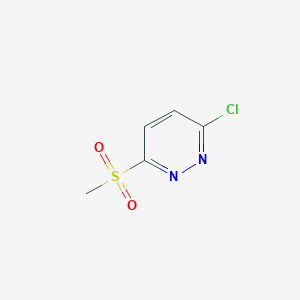
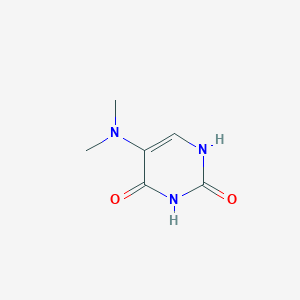
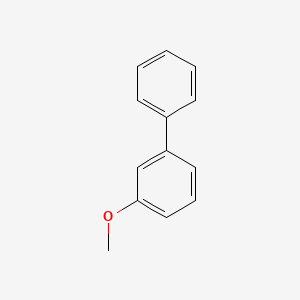
![5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1581776.png)
